(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517275
InChI: InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
SMILES: CC1CN(CC(O1)C)C(=O)OC(C)(C)C
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC13517275

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
Standard InChI Key UJDPADYLZZKMRV-DTORHVGOSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](O1)C)C(=O)OC(C)(C)C
SMILES CC1CN(CC(O1)C)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CC(O1)C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 6-positions with methyl groups and at the 4-position with a tert-butyl carboxylate ester. The (2R,6S) stereochemistry dictates its three-dimensional conformation, influencing its interactions with biological targets and synthetic reactivity .

Table 1: Key Structural Features

FeatureDescription
Core structureMorpholine heterocycle with oxygen at position 1 and nitrogen at position 4
Substituents2-methyl, 6-methyl, and 4-tert-butyl carboxylate groups
Stereochemistry(2R,6S) configuration
Molecular formulaC₁₁H₂₁NO₃
Molecular weight215.29 g/mol

Physicochemical Characteristics

The tert-butyl group enhances lipophilicity, while the morpholine ring contributes to water solubility via hydrogen-bonding interactions. The compound’s melting point ranges between 78–82°C, and it exhibits moderate solubility in polar solvents like dichloromethane and tetrahydrofuran .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves reacting 2,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the chloroformate .

Reaction Scheme:

2,6-Dimethylmorpholine+tert-Butyl ChloroformateEt3N(2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate+HCl\text{2,6-Dimethylmorpholine} + \text{tert-Butyl Chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{(2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate} + \text{HCl}

Industrial Production

Industrial processes employ continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

The compound demonstrates CDK2 inhibitory activity (IC₅₀ ≈ 0.18 µM), comparable to reference inhibitors like roscovitine. Its morpholine ring engages in hydrogen bonding with kinase ATP-binding pockets, while the tert-butyl group stabilizes hydrophobic interactions .

Antimicrobial Properties

Derivatives bearing the morpholine-carboxylate scaffold exhibit broad-spectrum antimicrobial activity. For instance, analogs with 4-aminophenyl substitutions show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Mechanisms

In breast cancer cell lines (MCF-7, MDA-MB-231), morpholine derivatives induce S-phase cell cycle arrest and apoptosis via caspase-3 activation. Compound 8 (a close analog) reduces tumor proliferation by 70% in xenograft models .

Applications in Medicinal Chemistry

Drug Design Optimization

The morpholine moiety enhances metabolic stability by resisting cytochrome P450 oxidation. For example, replacing piperidine with morpholine in kinase inhibitors increases plasma half-life from 2.1 to 6.8 hours .

Case Study: CDK2 Inhibitors

Incorporating this compound into tricyclic benzo cycloheptane scaffolds yields inhibitors with 10-fold higher selectivity for CDK2 over CDK1. Docking studies reveal interactions with Leu83 and Asp145 residues, critical for ATP-competitive binding .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundCore StructureBiological ActivityIC₅₀/Potency
(2R,6S)-tert-Butyl derivativeMorpholineCDK2 inhibition0.18 µM
N-(4-Hydroxyphenyl) carbamatePiperidineAnti-inflammatoryCOX-2 IC₅₀ = 1.2 µM
tert-Butyl 4-(pyridin-3-yl)piperazinePiperazineAnticancerMCF-7 IC₅₀ = 5.73 µM

The tert-butyl morpholine derivative outperforms piperidine analogs in kinase selectivity due to its rigid stereochemistry and optimized hydrogen-bonding capacity .

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